molecular formula C9H13N3O2 B12975663 Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate

Cat. No.: B12975663
M. Wt: 195.22 g/mol
InChI Key: PLIIKNFGDFKPLE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate is a heterocyclic compound featuring a pyrimidine ring attached to an amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate can be synthesized using a multi-step process. One common method involves the reaction of 2-aminopyrimidine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is typically carried out under nitrogen protection, with anhydrous ethanol as the solvent, and heated in an oil bath at temperatures between 120-160°C for 16-20 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Post-reaction purification steps, such as recrystallization and solvent extraction, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 2-amino-3-pyrimidin-2-ylpropanoate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7(10)6-8-11-4-3-5-12-8/h3-5,7H,2,6,10H2,1H3

InChI Key

PLIIKNFGDFKPLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=NC=CC=N1)N

Origin of Product

United States

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